

CAY10731: A Fluorescent Probe for Investigating Hydrogen Sulfide Signaling in Nematodes

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Compound of Interest		
Compound Name:	CAY10731	
Cat. No.:	B3026160	Get Quote

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen sulfide (H₂S) has emerged as a critical gaseous signaling molecule, or "gasotransmitter," playing a pivotal role in a myriad of physiological processes in nematodes such as Caenorhabditis elegans. It is involved in regulating lifespan, stress resistance, and neuromuscular function. **CAY10731** is a specialized fluorescent probe designed for the detection and visualization of H₂S in living cells and tissues. Upon reaction with H₂S, **CAY10731** releases fluorescein, which can be quantified by its fluorescence, providing a valuable tool for researchers studying the intricate roles of H₂S in nematode biology and disease models. While specific peer-reviewed protocols for **CAY10731** in nematodes are not readily available, this document provides a comprehensive guide based on established methodologies for similar fluorescent probes used in C. elegans research.

Mechanism of Action of CAY10731

CAY10731 is engineered to be selective for H_2S . The probe itself is non-fluorescent. However, in the presence of H_2S , a chemical reaction cleaves the probe, releasing the highly fluorescent molecule fluorescein. The intensity of the fluorescence is directly proportional to the concentration of H_2S , allowing for both qualitative visualization and quantitative measurement of H_2S levels within the nematode.



Key Applications in Nematode Research

- Studying Aging and Lifespan: H₂S has been shown to extend the lifespan of C. elegans.
 CAY10731 can be used to investigate how H₂S levels change with age and under conditions of longevity.
- Investigating Stress Response Pathways: H₂S is involved in protecting nematodes from various stressors, including oxidative and hypoxic stress. This probe can help elucidate the dynamics of H₂S production during stress responses.
- Neurobiology and Neuromuscular Function: As a neuromodulator, H₂S influences neuronal function and muscle health. **CAY10731** can be employed to study the role of H₂S in neurodegenerative disease models in C. elegans.
- Drug Discovery and Development: **CAY10731** can be utilized as a screening tool to identify compounds that modulate H₂S levels in nematodes, offering potential therapeutic avenues for a range of diseases.

Experimental Protocols

The following protocols are adapted from established methods for using fluorescent probes to detect H₂S in C. elegans. Optimization may be required for specific experimental conditions and nematode species.

Protocol 1: In Vivo Visualization of H2S in C. elegans

Objective: To qualitatively visualize the distribution of H₂S in live nematodes.

Materials:

- CAY10731 stock solution (e.g., 10 mM in DMSO)
- Synchronized population of C. elegans
- M9 buffer
- Nematode Growth Medium (NGM) agar plates



- Levamisole solution (e.g., 10 mM) for immobilization
- · Glass slides and coverslips
- Fluorescence microscope with appropriate filters for fluorescein (Excitation/Emission: ~494/521 nm)

Procedure:

- Prepare a working solution of CAY10731 by diluting the stock solution in M9 buffer to the desired final concentration (e.g., 10-50 μM).
- Wash a synchronized population of C. elegans off NGM plates using M9 buffer and collect them in a microfuge tube.
- Allow the worms to settle by gravity and remove the supernatant.
- Resuspend the worms in the CAY10731 working solution and incubate for 30-60 minutes at room temperature in the dark.
- After incubation, wash the worms three times with M9 buffer to remove excess probe.
- For imaging, place a drop of M9 buffer containing a few worms on a glass slide.
- Immobilize the worms by adding a small drop of levamisole solution.
- Gently place a coverslip over the drop.
- · Observe the nematodes under a fluorescence microscope using a FITC filter set.

Protocol 2: Quantitative Measurement of H2S Levels in C. elegans Homogenates

Objective: To quantify the relative levels of H₂S in nematode populations under different experimental conditions.

Materials:

CAY10731 stock solution



- Synchronized populations of C. elegans
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Probe sonicator or bead beater
- Microplate reader with fluorescence detection capabilities
- Protein assay kit (e.g., BCA)

Procedure:

- Collect synchronized worm populations from NGM plates and wash extensively with M9 buffer to remove bacteria.
- Resuspend the worm pellet in ice-cold lysis buffer.
- Homogenize the worms using a probe sonicator or bead beater on ice.
- Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant (nematode lysate).
- Determine the protein concentration of the lysate using a standard protein assay.
- In a 96-well black microplate, add a standardized amount of protein lysate to each well.
- Add CAY10731 to a final concentration of 10-50 μM to each well.
- Incubate the plate at room temperature for 30 minutes, protected from light.
- Measure the fluorescence intensity using a microplate reader (Excitation/Emission: ~494/521 nm).
- Normalize the fluorescence readings to the protein concentration to determine the relative H₂S levels.



Data Presentation

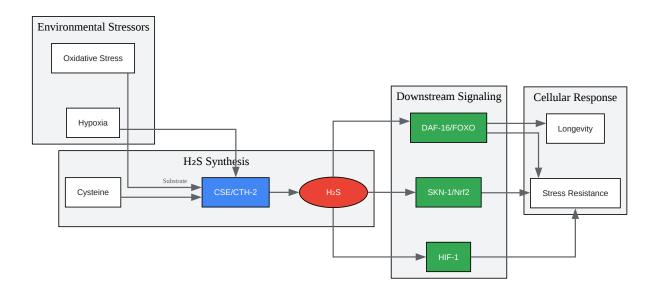
Table 1: Representative Quantitative Data of Relative H2S Levels

Experimental Condition	Relative Fluorescence Units (RFU) / mg protein	Fold Change vs. Control
Wild-Type (Control)	1500 ± 120	1.0
Oxidative Stress (Paraquat)	2800 ± 250	1.87
Lifespan-extending Mutant	2100 ± 180	1.4
H₂S Synthesis Inhibitor	800 ± 90	0.53

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental setup.

Visualizations

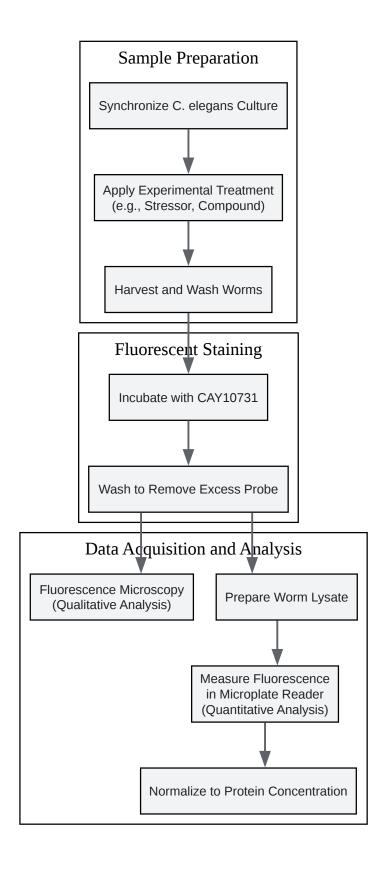




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Caption: Simplified H₂S signaling pathway in C. elegans.





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